“N-(6-methylpyridin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It’s a solid substance that should be stored at room temperature .
This compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of piperidine-containing compounds has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In terms of applications, one specific use of “N-(6-methylpyridin-2-yl)piperidine-3-carboxamide” is in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in experiments to study protein interactions, modifications, and expressions.
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. Its molecular formula is , and it has a molecular weight of 219.28 g/mol. The compound features a carboxamide functional group attached to the piperidine, which contributes to its biological activity and potential applications in medicinal chemistry.
The reactivity of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can be attributed to the presence of both the piperidine and pyridine rings. Common reactions involving this compound include:
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Studies have shown that compounds with similar structures can act as inhibitors for proteases involved in various diseases, including hypertension and cancer. Its activity may be linked to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure.
Several synthetic routes have been developed for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide:
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has potential applications in:
Interaction studies involving N-(6-methylpyridin-2-yl)piperidine-3-carboxamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced activity.
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide shares structural similarities with several other compounds. Here are some notable examples:
The uniqueness of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which may provide distinct pharmacological profiles compared to similar compounds. Its ability to act as a versatile intermediate further enhances its significance in synthetic chemistry and drug development.